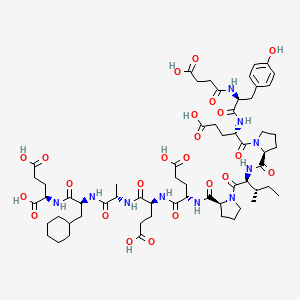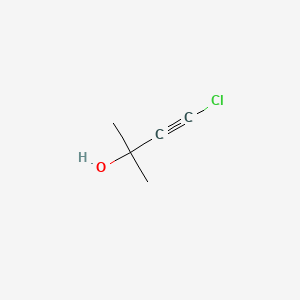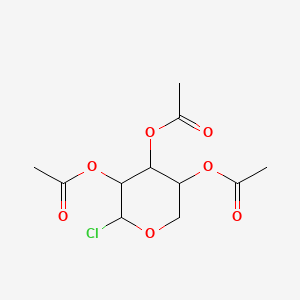
beta-D-Xylopyranosyl chloride, triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-Xylopyranosyl chloride, triacetate: is a chemical compound derived from D-xylose, a sugar commonly found in hemicelluloses, which are polysaccharides present in plant cell walls . This compound is characterized by the presence of a xylopyranose ring structure with three acetate groups and a chloride substituent. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Xylopyranosyl chloride, triacetate typically involves the acetylation of D-xylose followed by chlorination. The process begins with the protection of the hydroxyl groups of D-xylose using acetic anhydride in the presence of a catalyst such as pyridine. This results in the formation of triacetate derivatives. Subsequently, the protected sugar is treated with thionyl chloride or phosphorus pentachloride to introduce the chloride group, yielding this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-D-Xylopyranosyl chloride, triacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols, leading to the formation of different derivatives.
Hydrolysis: The acetate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acid derivatives or reduction to form alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, sodium methoxide, or thiourea are commonly used under mild conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Beta-D-Xylopyranosyl chloride, triacetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of beta-D-Xylopyranosyl chloride, triacetate involves its ability to act as a glycosyl donor in glycosylation reactions. The chloride group is a good leaving group, facilitating the formation of glycosidic bonds with various nucleophiles. This property makes it useful in the synthesis of glycosides and other glycosylated compounds . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Vergleich Mit ähnlichen Verbindungen
Beta-D-Xylopyranosyl bromide, triacetate: Similar structure but with a bromide group instead of chloride.
Beta-D-Xylopyranosyl fluoride, triacetate: Similar structure but with a fluoride group instead of chloride.
Beta-D-Glucopyranosyl chloride, triacetate: Similar structure but with a glucopyranose ring instead of xylopyranose.
Uniqueness: Beta-D-Xylopyranosyl chloride, triacetate is unique due to its specific reactivity and the presence of the xylopyranose ring. The chloride group provides distinct reactivity compared to other halides, making it suitable for specific glycosylation reactions .
Eigenschaften
CAS-Nummer |
10343-54-1 |
|---|---|
Molekularformel |
C11H15ClO7 |
Molekulargewicht |
294.68 g/mol |
IUPAC-Name |
(4,5-diacetyloxy-6-chlorooxan-3-yl) acetate |
InChI |
InChI=1S/C11H15ClO7/c1-5(13)17-8-4-16-11(12)10(19-7(3)15)9(8)18-6(2)14/h8-11H,4H2,1-3H3 |
InChI-Schlüssel |
JWDUFIUUDGFMTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


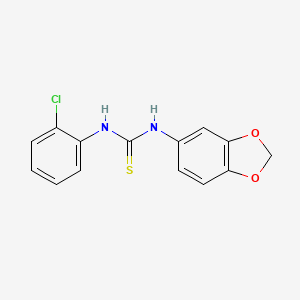
![3-[(E)-{[4-(pyridin-2-yl)piperazin-1-yl]imino}methyl]phenol](/img/structure/B14157638.png)
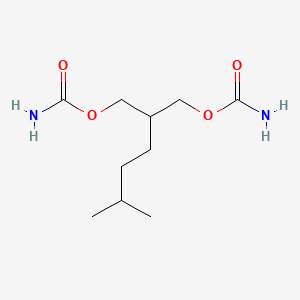


![2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14157666.png)

![1'-Ethyl-7-methoxy-2-pyridin-3-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B14157675.png)

![3-chloro-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14157691.png)
![5-[(2-chloro-5-methylphenoxy)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14157702.png)

